molecular formula C16H12Cl2N4OS B3471474 MFCD03621321

MFCD03621321

Cat. No.: B3471474
M. Wt: 379.3 g/mol
InChI Key: OMFYQOASOOHBJG-UHFFFAOYSA-N
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Description

MFCD03621321 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. Such compounds are frequently utilized in cross-coupling reactions, pharmaceutical intermediates, or materials science due to their reactivity and stability .

Key inferred properties of this compound, based on structurally similar compounds:

  • Molecular weight: Likely within 200–250 g/mol, comparable to boronic acids or halogenated aromatics (e.g., (3-Bromo-5-chlorophenyl)boronic acid, MW 235.27 ).
  • Solubility: Moderate solubility in organic solvents like tetrahydrofuran (THF) or dichloromethane, as seen in synthesis protocols for similar compounds .
  • Functional groups: Potential presence of halogens (Br, Cl) or boronic acid moieties, enabling Suzuki-Miyaura coupling or other catalytic reactions .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c1-22-15(10-3-2-6-19-8-10)20-21-16(22)24-9-14(23)12-5-4-11(17)7-13(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFYQOASOOHBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03621321 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD03621321 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

MFCD03621321 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial products and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD03621321 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity (halogenation patterns, boronic acid groups) or shared applications (pharmaceutical synthesis, catalysis):

Property MFCD03621321 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Formula Not specified C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~200–250 g/mol 235.27 g/mol 201.02 g/mol
Log Po/w (XLOGP3) ~2.0–2.5 2.15 2.47 (estimated)
Solubility (mg/mL) Moderate (organic solvents) 0.24 0.687
Synthetic Accessibility Moderate 2.07 (scale: 1–10, lower = easier) Not reported
Key Applications Catalysis, pharmaceuticals Suzuki coupling, drug intermediates Organic synthesis, dye precursors

Key Differences and Implications

Molecular Weight and Solubility :

  • This compound’s inferred molecular weight places it between the two analogues. Higher molecular weight in boronic acids (e.g., 235.27 g/mol ) correlates with reduced aqueous solubility (0.24 mg/mL) compared to CAS 1761-61-1 (0.687 mg/mL ). This difference may limit its use in aqueous-phase reactions but enhance stability in organic media.
  • The lower Log Po/w of (3-Bromo-5-chlorophenyl)boronic acid (2.15) vs. CAS 1761-61-1 (~2.47) suggests better membrane permeability for drug-design applications .

Synthetic Utility :

  • Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid are pivotal in Suzuki-Miyaura cross-coupling, a reaction critical for constructing biaryl motifs in pharmaceuticals . In contrast, CAS 1761-61-1 (a brominated aromatic acid) is often employed in esterification or as a precursor for dyes, highlighting functional divergence despite structural overlap .

This compound’s handling precautions may align with these requirements, necessitating ventilated environments and personal protective equipment.

Thermal Stability and Reactivity

  • reports that boronic acid derivatives exhibit moderate thermal stability, with reactions typically conducted at 75°C in THF/water mixtures . This aligns with this compound’s inferred reactivity profile.

Pharmacological Potential

  • Boronic acids like (3-Bromo-5-chlorophenyl)boronic acid show high GI absorption and BBB permeability, making them candidates for central nervous system (CNS) drug development . This compound may share these traits, though experimental validation is required.
  • CAS 1761-61-1’s lower bioavailability score (0.55 ) limits its therapeutic utility compared to boronic acid analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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